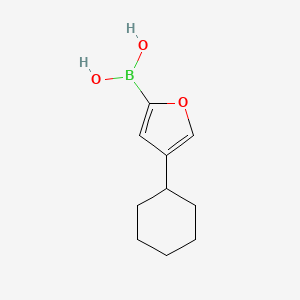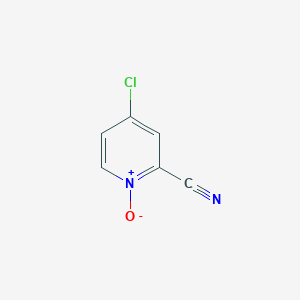![molecular formula C11H11N3O3 B14070584 [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1209266-96-5](/img/structure/B14070584.png)
[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is an organic compound that features a triazole ring, a phenoxy group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with an iminoester hydrochloride in absolute ethanol.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated acetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The phenoxy group can be reduced under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid or other strong acids.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Esterified acetic acid derivatives.
科学研究应用
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- (2-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetic acid
- [4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid hydrochloride
- 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
属性
CAS 编号 |
1209266-96-5 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O3/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
InChI 键 |
XMQILBXCDMPIDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


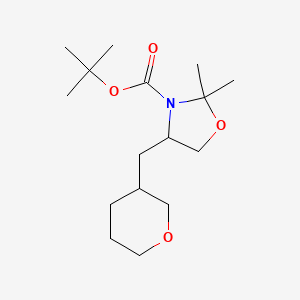
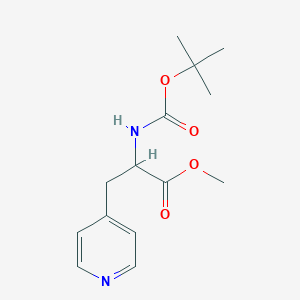
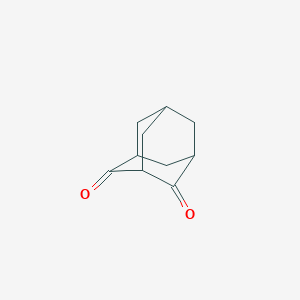
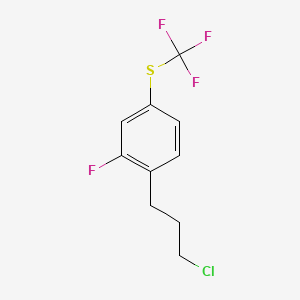


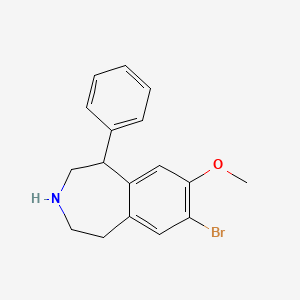
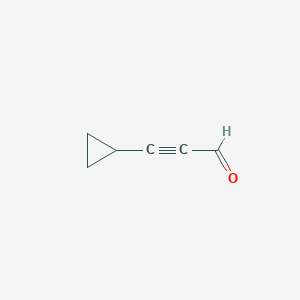
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
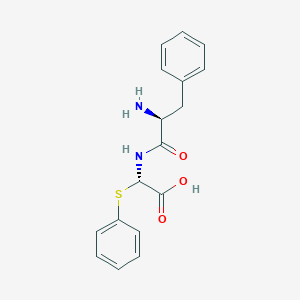
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

